Structural Differentiation: Maglifloenone Possesses a Rare Spirocyclohexadienone Core
Maglifloenone's defining structural feature is a spirocyclohexadienone skeleton, a motif rarely found in nature [1]. This distinguishes it from the more common futoenone-type lignans, which, while also neolignans, do not possess the same spirocyclic connectivity. The isolation paper explicitly reports the co-isolation of maglifloenone and the known futoenone, noting both contain the 'rarely occurring spirocyclohexadienone skeleton,' but their distinct mass fragmentation patterns confirm they are different chemical entities [1].
| Evidence Dimension | Chemical Structure (Core Skeleton) |
|---|---|
| Target Compound Data | Spirocyclohexadienone neolignan with benzofuran moiety [REFS-1, REFS-2] |
| Comparator Or Baseline | Futoenone: another spirocyclohexadienone neolignan, but with a different substitution pattern and mass spectrum [1] |
| Quantified Difference | Different molecular formula (Maglifloenone: C22H26O6; Futoenone: C20H20O5) and distinct mass fragmentation pathways as confirmed by spectral analysis [1]. |
| Conditions | Structural elucidation via NMR and mass spectrometry from isolates of Magnolia liliflora leaves and twigs [1]. |
Why This Matters
For researchers conducting SAR studies or requiring a specific chemical probe, the unique spirocyclic geometry and substitution pattern of maglifloenone offer a distinct pharmacophore compared to other Magnolia lignans.
- [1] Talapatra, B., Chaudhuri, P. K., & Talapatra, S. K. (1982). (−)-Maglifloenone, a novel spirocyclohexadienone neolignan and other constituents from Magnolia liliflora. Phytochemistry, 21(3), 747-750. View Source
- [2] Plantaedb. (2026). Maglifloenone Compound Card. Chemical and Physical Properties. View Source
